6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

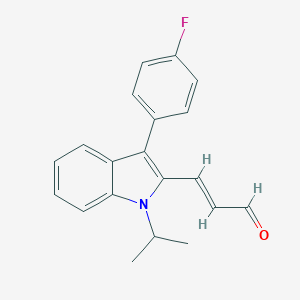

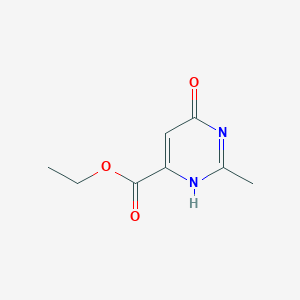

“6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 . It is a main product of BOC Sciences . The compound is also known as 4-Pyrimidinecarboxylicacid,1,6-dihydro-2-methyl-6-oxo-,ethylester .

Molecular Structure Analysis

The molecular structure of “6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER” consists of a pyrimidine ring with a hydroxy group at the 6th position and a methyl group at the 2nd position . The 4th position of the pyrimidine ring is attached to an acetic acid ethyl ester .Chemical Reactions Analysis

While specific chemical reactions involving “6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER” are not available, pyrimidine derivatives have been known to undergo various chemical reactions .Physical And Chemical Properties Analysis

The compound has a boiling point of 284.7ºC at 760mmHg and a density of 1.28g/cm3 . The InChI Key is YPCJSMHWIKJHAW-UHFFFAOYSA-N .Scientific Research Applications

Pharmacology: Prodrug Development

6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester: has potential applications in pharmacology as a prodrug. Prodrugs are compounds that undergo metabolic conversion in the body to release the active pharmaceutical ingredient . This compound, due to its ester group, could be designed to improve the solubility, stability, and bioavailability of therapeutic agents. It may also serve to target specific tissues or bypass first-pass metabolism, enhancing drug efficacy.

Agriculture: Chemical Synthesis of Pesticides

In agriculture, this compound could be utilized in the synthesis of pesticides. Its pyrimidine core is a common motif in many herbicides and insecticides. The ester functionality could be exploited to modify the physical properties of the pesticide, such as volatility and water solubility, which are crucial for the efficacy and environmental impact of these chemicals .

Material Science: Polymer Synthesis

The ester group in 6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester can be a valuable monomer in polymer synthesis. It could be used to create novel polymers with potential applications in biodegradable materials, coatings, and adhesives. The incorporation of the pyrimidine ring could impart unique electronic properties, making it suitable for electronic materials .

Biochemistry: Enzyme Inhibition Studies

This compound’s structure suggests it could act as an inhibitor for enzymes that interact with pyrimidine derivatives. It could be used in biochemical assays to study enzyme kinetics and mechanisms, particularly those involved in nucleic acid metabolism. This can provide insights into the development of new drugs targeting these enzymes .

Industrial Chemistry: Organic Synthesis Intermediate

In industrial chemistry, 6-Hydroxy-2-methyl-pyrimidine-4-acetic acid ethyl ester can serve as an intermediate in the synthesis of complex organic molecules. Its reactive sites make it a versatile building block for constructing a wide range of chemicals, including pharmaceuticals, dyes, and agrochemicals .

Environmental Science: Chelating Agent Studies

The structure of this compound suggests that it could be studied as a chelating agent. Chelating agents are used to bind and remove heavy metals from the environment. Research into the chelating properties of this compound could lead to the development of new methods for bioremediation and treatment of heavy metal pollution .

properties

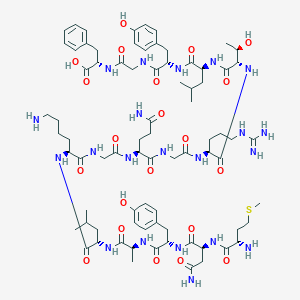

| { "Design of the Synthesis Pathway": "The synthesis pathway of 6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER involves the conversion of 2,4,6-trichloropyrimidine to 6-hydroxy-2-methylpyrimidine-4-acetic acid ethyl ester via a series of chemical reactions.", "Starting Materials": ["2,4,6-trichloropyrimidine", "ethyl acetate", "sodium hydroxide", "methyl iodide", "sodium carbonate", "water"], "Reaction": ["Step 1: 2,4,6-trichloropyrimidine is reacted with sodium hydroxide in water to form 2,6-dichloro-4-hydroxypyrimidine.", "Step 2: Methyl iodide is added to the reaction mixture to form 2,6-dimethoxy-4-methylpyrimidine.", "Step 3: Sodium carbonate is added to the reaction mixture to neutralize the acid formed during the next step.", "Step 4: Ethyl acetate and 2,6-dimethoxy-4-methylpyrimidine are added to the reaction mixture, and the mixture is heated to reflux for several hours to form 6-hydroxy-2-methylpyrimidine-4-acetic acid ethyl ester.", "Step 5: The reaction mixture is cooled and filtered, and the solid product is washed with water and dried."] } | |

CAS RN |

159326-53-1 |

Product Name |

6-HYDROXY-2-METHYL-PYRIMIDINE-4-ACETIC ACID ETHYL ESTER |

Molecular Formula |

C8H10N2O3 |

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 2-methyl-4-oxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10-5(2)9-6/h4H,3H2,1-2H3,(H,9,10,11) |

InChI Key |

YPCJSMHWIKJHAW-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N=C(N1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxymethyl-6-(2-nitrophenyl)imidazo[2,1-b]thiazole](/img/structure/B123767.png)

![Benzyl-[2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyethyl]-dimethylazanium;iodide](/img/structure/B123772.png)

![(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-(2-oxopropyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B123775.png)